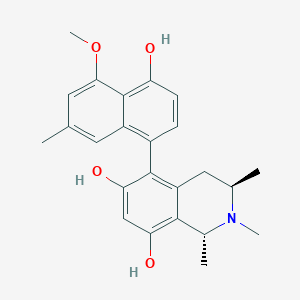
Ancistrocongoline A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ancistrocongoline A is a naphthylisoquinoline alkaloid isolated from the leaves of the Ancistrocladus liana, a plant native to the rainforests of the Central region of the Democratic Republic of the Congo. This compound belongs to a unique class of natural products known for their diverse biological activities, including antiprotozoal, antileukemic, and antimalarial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:
Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.
Functional Group Modifications:
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .
化学反应分析
Types of Reactions
Ancistrocongoline A undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds or the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methyl iodide and sodium hydroxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .
科学研究应用
Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.
Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.
Medicine: Studied for its antileukemic properties and potential use in cancer therapy.
作用机制
The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: this compound may inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes.
Interfering with DNA: The compound may intercalate into DNA, preventing replication and transcription.
Modulating Signaling Pathways: This compound may affect various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Ancistrocongoline A is part of a broader class of naphthylisoquinoline alkaloids, which includes compounds such as:
Ancistrolikokines: Known for their antiausterity activities against pancreatic cancer cells.
Mbandakamines: Exhibiting pronounced activities against malaria and African sleeping sickness.
Ikelacongolines: Displaying antiprotozoal properties .
Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
455255-21-7 |
|---|---|
分子式 |
C24H27NO4 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1 |
InChI 键 |
GWJJRDKEDFSIDL-ZIAGYGMSSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
规范 SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















